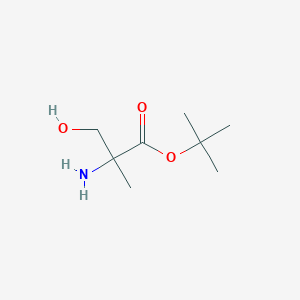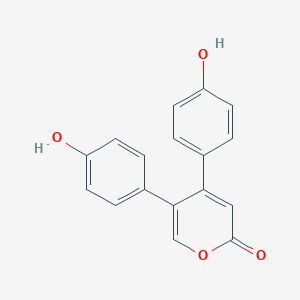
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with two hydroxyphenyl groups, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
作用機序
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the target proteins .
類似化合物との比較
Similar Compounds
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): Known for its use in plastics but has endocrine-disrupting properties.
4,5-diarylthiophene-2-carboxylic acid derivatives: Similar structural motifs but different functional groups and applications
Uniqueness
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is unique due to its pyran ring structure, which imparts distinct chemical and physical properties compared to other bisphenol derivatives.
特性
分子式 |
C17H12O4 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC名 |
4,5-bis(4-hydroxyphenyl)pyran-2-one |
InChI |
InChI=1S/C17H12O4/c18-13-5-1-11(2-6-13)15-9-17(20)21-10-16(15)12-3-7-14(19)8-4-12/h1-10,18-19H |
InChIキー |
OCFJBOMVRVEDTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)OC=C2C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


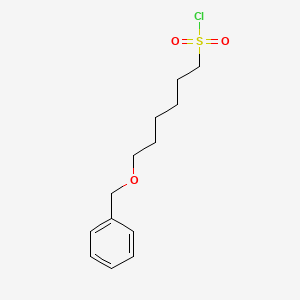
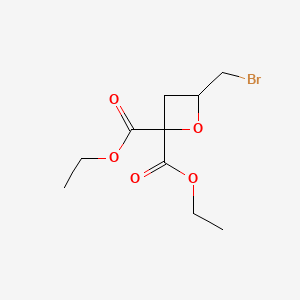
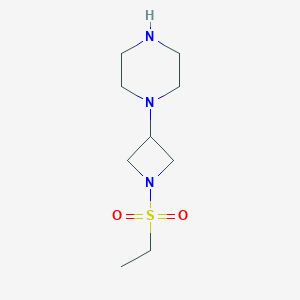
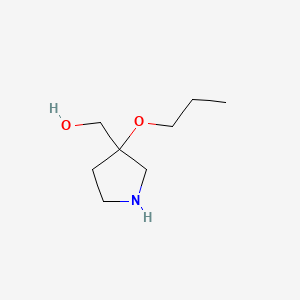
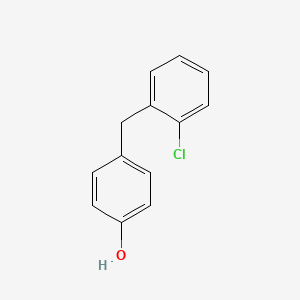
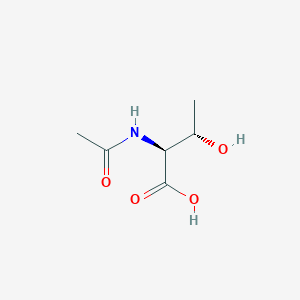
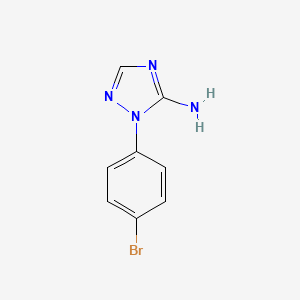
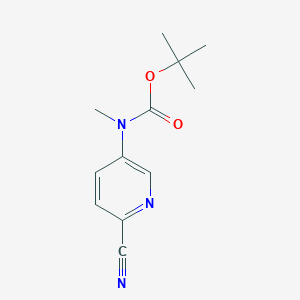
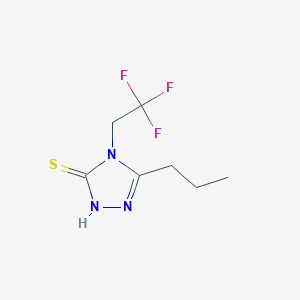
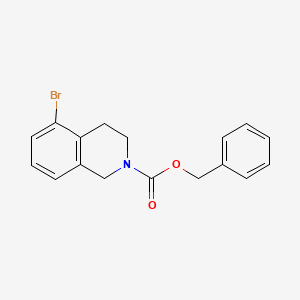
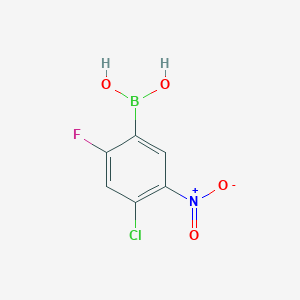
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
